molecular formula C7H8ClNO3S B1427681 (5-Chloropyridin-2-yl)methyl methanesulfonate CAS No. 864758-02-1

(5-Chloropyridin-2-yl)methyl methanesulfonate

Cat. No.: B1427681
CAS No.: 864758-02-1
M. Wt: 221.66 g/mol
InChI Key: WTCGXRIUCCNDOL-UHFFFAOYSA-N
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Description

“(5-Chloropyridin-2-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C7H8ClNO3S . It is used in laboratory settings and for the manufacture of other chemical compounds .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 5-chloro-2-hydroxymethylpyridine with methanesulfonyl chloride in the presence of triethylamine . The reaction is carried out in tetrahydrofuran (THF) under cooling with ice .


Physical and Chemical Properties Analysis

“this compound” is a powder that should be stored in a dry environment at 2-8°C . The boiling point of this compound is not specified in the sources I found .

Scientific Research Applications

Chemical Synthesis and Catalysis

One study focuses on the use of related methanesulfonate compounds as catalysts in the synthesis of organic compounds. For instance, nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines. This illustrates the potential of methanesulfonates in facilitating chemical reactions under mild conditions, offering an eco-friendly and efficient synthesis route (Tamaddon & Azadi, 2018).

Molecular Structure and Interaction

The crystal structure of methanesulfonate salts, like that of 4-(N-Methyl)pyridinium boronic acid, provides insight into the molecular interactions and stabilization mechanisms in solid states. Such studies are crucial for understanding the physicochemical properties of methanesulfonates, which can influence their reactivity and application in synthesis (Iwatsuki et al., 2011).

Analytical Methodologies

Analytical techniques for detecting methanesulfonate derivatives highlight their importance in quality control and environmental monitoring. A method developed for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid showcases the application of high-performance liquid chromatography in ensuring the purity of pharmaceutical and chemical products (Zhou et al., 2017).

Supramolecular Chemistry

The synthesis and characterization of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide and their potential as ligands for metal coordination demonstrate the versatility of methanesulfonates in constructing complex molecular architectures. These compounds can form hydrogen-bonded dimers and layers, which are essential for developing materials with specific properties (Jacobs, Chan, & O'Connor, 2013).

Oxidation Reactions and Organic Synthesis

Methanesulfonates are also used in oxidation reactions, as illustrated by the gold-catalyzed regioselective oxidation of terminal allenes to form α-methanesulfonyloxy methyl ketones. This application underscores the role of methanesulfonates in facilitating selective transformations, crucial for the synthesis of complex organic molecules (Luo et al., 2011).

Properties

IUPAC Name

(5-chloropyridin-2-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCGXRIUCCNDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743299
Record name (5-Chloropyridin-2-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864758-02-1
Record name (5-Chloropyridin-2-yl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (12 mL) and methanesulfonyl chloride (5.7 mL) were added to tetrahydrofuran (150 mL) solution of 5-chloro-2-hydroxymethylpyridine (12.77 g) under cooling with ice, and stirred for 30 minutes under cooling with ice. After addition of water (150 mL), the reaction liquid was extracted with ethyl acetate (150 mL+150 mL), and the organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. Concentrating the solvent under reduced pressure, the residue was crystallized from ethyl acetate-diisopropyl ether mixed solvent to provide the title compound (14.65 g, 99%).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.77 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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